Mucrolidin
Overview
Description
Synthesis Analysis
The synthesis of compounds related to Mucrolidin, such as mucoxin and muconin, has been a subject of interest due to their potent antitumor properties. The synthesis of mucoxin involved an enantioselective approach to construct a hydroxylated trisubstituted tetrahydrofuran (THF) ring, a characteristic feature of this class of compounds . Similarly, the total synthesis of muconin was achieved through a series of key reactions, including a coupling reaction of a THF-THP segment with a terminal butenolide, and a stereoselective reduction of an acyclic ketone . The synthesis of mucocin confirmed its proposed structure and demonstrated the efficiency of the "naked" carbon skeleton strategy, which introduced all seven asymmetric centers in the key fragment of the molecule .
Molecular Structure Analysis
Mucrolidin, a new eudesmanol, was isolated from Tanacetopsis mucronata and its structure was determined through various spectroscopic methods and x-ray structural analysis. The spatial structure was established as 1,4,6-trihydroxy-1α, 5α, 6β, 7α(H)-eudesmane . Another related compound, mucrolide, also a sesquiterpene lactone of the eudesmane series, was isolated from the same plant and its structure was determined to be 1β,6α-dihydroxy-5α,7α(H)-eudesmane-3,11(13)-dien-8,12-olide .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are complex and involve regio- and stereoselective cyclizations. For instance, the synthesis of mucoxin featured two regio- and stereoselective THF ring-forming reactions, which were crucial for constructing the compound's core structure . The synthesis of muconin also involved regioselective cyclization and stereoselective reduction steps .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are closely related to their molecular structures. The presence of oxygen-containing functional groups, such as hydroxyl and lactone groups, significantly influences the chemical shifts observed in spectroscopic analyses. For example, the influence of oxygen-containing substituents on the chemical shifts of the protons of the angular methyl of sesquiterpenoids like mucrolidin was analyzed, providing insights into the compound's properties .
Case Studies
The antitumor properties of these compounds have been highlighted in various studies. Mucoxin, for instance, has shown to be a highly potent and specific antitumor agent against MCF-7 breast carcinoma cell lines . The efficient synthesis of mucocin, another potent antitumor agent, was achieved in 20 steps from cyclododecatriene, confirming the proposed structure of this Annonaceous acetogenin .
Scientific Research Applications
Chemical Structure and Analysis Mucrolidin, identified as a new eudesmanol, has been isolated from Tanacetopsis mucronata. Its chemical structure, determined through IR, mass, and PMR spectral analysis, is 1,4,6-trihydroxy-1α, 5α, 6β, 7α(H)-eudesmane. This study provides insight into the influence of oxygen-containing functional groups on the chemical shifts of certain protons in the eudesmane skeleton of sesquiterpenoids (Izbosarov et al., 1998).
Role in Sesquiterpenoids Mucrolidin, along with other sesquiterpenoids, was isolated from Homalomena occulta. Their structures were determined through spectroscopic and mass-spectrometric analysis. Although the primary focus was on antimicrobial activities, this research helps in understanding the broader applications and characteristics of mucrolidin in the context of eudesmane-type sesquiterpenoids (Wang et al., 2007).
Safety And Hazards
properties
IUPAC Name |
(1R,4S,4aS,5S,6S,8aR)-4,8a-dimethyl-6-propan-2-yl-1,2,3,4a,5,6,7,8-octahydronaphthalene-1,4,5-triol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28O3/c1-9(2)10-5-7-14(3)11(16)6-8-15(4,18)13(14)12(10)17/h9-13,16-18H,5-8H2,1-4H3/t10-,11+,12-,13+,14-,15-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFPWDWLORNWKSK-DEPYFDJDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CCC2(C(CCC(C2C1O)(C)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H]1CC[C@]2([C@@H](CC[C@]([C@@H]2[C@H]1O)(C)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Mucrolidin |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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